rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1354360-11-4
VCID: VC11607789
InChI: InChI=1S/C8H12O2/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H,9,10)/t5-,6+,7?
SMILES:
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid

CAS No.: 1354360-11-4

Cat. No.: VC11607789

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid - 1354360-11-4

Specification

CAS No. 1354360-11-4
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name (1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid
Standard InChI InChI=1S/C8H12O2/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H,9,10)/t5-,6+,7?
Standard InChI Key BSRWDKBOIQWNBC-MEKDEQNOSA-N
Isomeric SMILES C1C[C@@H]2[C@H]1CC(C2)C(=O)O
Canonical SMILES C1CC2C1CC(C2)C(=O)O

Introduction

Structural Features

Bicyclo[3.2.0]heptane derivatives, such as bicyclo[3.2.0]heptane-3-carboxylic acid (C8H12O2), typically consist of a bicyclic ring system with seven carbon atoms arranged in two fused rings . The presence of a carboxylic acid group (-COOH) at the 3-position provides reactivity and potential for further chemical modifications.

Synthesis Methods

The synthesis of bicyclo[3.2.0]heptane derivatives often involves multiple steps, starting from simpler organic molecules. Common methods may include cycloaddition reactions or ring-closure reactions to form the bicyclic framework, followed by the introduction of functional groups such as carboxylic acids.

Potential Applications

Bicyclic compounds with carboxylic acid groups can have diverse applications in organic synthesis, pharmaceutical research, and materials science. Their unique structures allow them to interact with biological targets, potentially leading to therapeutic effects.

Related Compounds

Several compounds share structural similarities with bicyclo[3.2.0]heptane derivatives. For example:

Compound NameStructure TypeNotable Features
Bicyclo[3.2.0]heptane-3-carboxylic acidBicyclicContains a carboxylic acid group
rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acidBicyclicFeatures a tert-butoxycarbonyl amino group
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acidBicyclicContains a methoxy group

Research Findings

While specific research findings on rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid are not available, studies on similar bicyclic compounds suggest potential applications in drug development due to their ability to interact with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator